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Introduction and Mechanism of Action

Avotaciclib (BEY1107) is an orally active, potent, and selective small-molecule inhibitor of Cyclin-
Dependent Kinase 1 (CDK1) [1] [2] [3]. CDK1, in a complex with Cyclin B, serves as the primary driver of
the G2/M phase transition in the cell cycle. Its dysregulation is a hallmark of many cancers, contributing to
uncontrolled proliferation and tumor progression [4]. Avetaciclib exerts its antitumor effects by selectively
inhibiting CDK1 kinase activity, leading to cell cycle arrest, inhibition of proliferation, and induction of

apoptosis in tumor cells [2].

Emerging evidence underscores CDK1 as a high-value therapeutic target, particularly in aggressive
malignancies. Transcriptomic and network analyses have identified CDK1 as a central hub gene whose
overexpression is strongly associated with poor prognosis in cancers such as epithelial ovarian cancer [4]. By
targeting this key cell cycle regulator, Avetaciclib presents a promising strategy for treating advanced
cancers, including metastatic pancreatic cancer, non-small cell lung cancer (NSCLC), and glioblastoma,

where current treatment options are often limited [1] [5] [2].
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Key Properties and Pharmacological Profile of
Avotaciclib

The following table summarizes the core chemical and pharmacological characteristics of Avotaciclib

essential for experimental design.

Table 1: Key Properties of Avotaciclib

Property Specification

Generic Name Avotaciclib [1]

Synonyms BEY1107 [1] [2] [6]

Molecular Formula C13H11N-7O [1] [2]

Molecular Weight 281.27 g/mol [2]

CAS Number 1983983-41-0 (base); 1983984-01-5 (trihydrochloride) [1] [3]

Mechanism of Action Potent and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor [1] [2] [3]
Solubility DMSO (100 mg/mL); Water (as trihydrochloride salt, 78 mg/mL) [2] [3]

Route of Administration  Oral [2] [3]

Preclinical Experimental Data and Applications

In Vitro Antiproliferative Activity

Avotaciclib demonstrates potent efficacy in suppressing cancer cell viability. In radiotherapy-resistant non-
small cell lung cancer (NSCLC) cell lines, a 48-hour treatment with Avotaciclib resulted in significant, dose-

dependent inhibition of proliferation [2].
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Table 2: In Vitro Efficacy of Avotaciclib in Radiotherapy-Resistant NSCLC Cell Lines

Cell Line ECso Value (pM)
H1437R 0.918
H1568R 0.580
H1703R 0.735
H1869R 0.662

Data adapted from MedChemExpress [2].

In Vivo Efficacy in Xenograft Models

In vivo studies utilizing mouse xenograft models have confirmed the antitumor potential of Avotaciclib. The
compound exhibits significant dose-dependent tumor volume regression in models of locally advanced or
metastatic pancreatic cancer [2] [3]. Its oral bioavailability facilitates chronic dosing studies, making it a

suitable candidate for long-term efficacy and toxicity assessments.

Clinical Trial Landscape

Avotaciclib is currently under clinical investigation as an antineoplastic agent. The following table outlines

its ongoing clinical development.

Table 3: Summary of Active Clinical Trials for Avotaciclib

Condition Phase Status Identifier /| Reference
Glioblastoma Multiforme (GBM) I Recruiting  NCT03579836 [1]
Locally Advanced or Metastatic Pancreatic Cancer I/l Recruiting  NCT03579836 [1] [6]
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Condition Phase Status Identifier /| Reference

Metastatic Colorectal Cancer (CRC) I/l Recruiting  NCT03579836 [1] [6]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)

Objective: To determine the concentration-dependent effect of Avetaciclib on cancer cell proliferation.

Materials:

e Cancer cell lines of interest (e.g., NSCLC, pancreatic cancer lines)
e Avotaciclib stock solution (e.g., 10 mM in DMSO)

e Complete cell culture medium

e 96-well tissue culture plates

e MTT or XTT reagent kit

e Multi-well plate reader

Methodology:

e Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 103 cells/well in 100 pL of complete
medium. Incubate for 24 hours to allow cell attachment.

e Compound Treatment: Prepare serial dilutions of Avotaciclib in medium (e.g., 0.1, 1, 2, 4, 8, 16, 32,
64 uM). Include a DMSO vehicle control (typically <0.1%). Replace the medium in each well with 100
ML of the treatment solutions. Each concentration should be tested in at least triplicate.

¢ Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO:2
incubator.

¢ Viability Measurement:

o MTT Assay: Add 10 pL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours.
Carefully remove the medium and dissolve the formed formazan crystals in 100 yL of DMSO.
Shake the plate gently for 10 minutes.

o XTT Assay: Add 50 pL of activated XTT solution directly to the cells in 100 pyL of medium and
incubate for 2-4 hours.

e Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a
plate reader.
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o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear
regression analysis to determine the half-maximal effective concentration (ECso) [2].

Protocol 2: Apoptosis Analysis via Flow Cytometry
Objective: To quantify Avetaciclib-induced apoptosis using Annexin V/propidium iodide (PI) staining.

Materials:

e Cells treated with Avotaciclib and vehicle control
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer

Flow cytometry tubes

Flow cytometer

Methodology:

¢ Cell Treatment and Harvest: Treat cells with Avotaciclib at the ECso and 2x ECso concentrations for
24-48 hours. Harvest both adherent and floating cells by gentle trypsinization and combine them.

e Washing: Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration
of 1 x 10° cells/mL.

¢ Staining: Transfer 100 yL of the cell suspension to a flow cytometry tube. Add 5 pL of Annexin V-
FITC and 5 pL of Propidium lodide (PI). Gently vortex the cells and incubate for 15 minutes at room
temperature in the dark.

e Analysis: Within 1 hour, add 400 uL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Use FITC and PI channels to distinguish between live (Annexin V=/PI7), early apoptotic (Annexin
V*/PI7), late apoptotic (Annexin V*/PI*), and necrotic (Annexin V~/PI*) cell populations.

Protocol 3: In Vivo Efficacy Study in Mouse Xenograft Models

Objective: To evaluate the antitumor efficacy of orally administered Avetaciclib in a human tumor

xenograft model.

Materials:

e Immunocompromised mice (e.g., nude mice)
e Cancer cells for xenograft establishment
¢ Avotaciclib trinydrochloride (for improved solubility in aqueous vehicles)

© 2026 Smolecule. All rights reserved. 5/9 Tech Support


https://www.medchemexpress.com/avotaciclib.html?srsltid=AfmBOorbT597ZqNdEZQGE9oobr3ldgHZnwdHdQUSk3aFSHeBrlKHz0PC
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

e Vehicle (e.g., 0.5% methylcellulose)
e Calipers for tumor measurement

Methodology:

¢ Xenograft Establishment: Subcutaneously inject 5-10 x 10° cancer cells, suspended in Matrigel,
into the flank of mice.

¢ Randomization and Dosing: When tumors reach a palpable volume (e.g., 100-150 mms3), randomize
mice into treatment and control groups.

o Treatment Group: Administer Avotaciclib trinydrochloride orally at a predetermined dose
(e.g., 50-100 mg/kg) daily via oral gavage.
o Control Group: Administer vehicle only on the same schedule.

e Tumor Monitoring: Measure tumor dimensions (length and width) 2-3 times per week using digital
calipers. Calculate tumor volume using the formula: Volume = (Length x Width?) / 2. Monitor animal
body weight as an indicator of systemic toxicity.

¢ Endpoint and Analysis: Continue the study for a predefined period or until tumor burden endpoints
are reached. Plot mean tumor volume £ SEM for each group over time. Statistical significance can be
determined using a two-way ANOVA for tumor growth curves [2] [3].
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Figure 1: Mechanism of Action of Avetaciclib. Avotaciclib inhibits the CDK1/Cyclin B complex, preventing

the G2/M phase transition and leading to cell cycle arrest, suppressed proliferation, and apoptosis.
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Figure 2: Preclinical Experimental Workflow. A recommended sequence for evaluating Avotaciclib,

progressing from in vitro potency and mechanism studies to in vivo efficacy models.

Discussion and Conclusion
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Avotaciclib represents a targeted therapeutic approach with a distinct mechanism of action centered on
CDK1 inhibition. Its preclinical profile demonstrates promising antitumor activity through the induction of
cell cycle arrest and apoptosis [2]. The ongoing clinical trials for metastatic pancreatic cancer, colorectal

cancer, and glioblastoma underscore its potential application in malignancies with high unmet medical need

[1][6].

Researchers should note the differential targeting of Avetaciclib compared to approved CDK4/6 inhibitors
like abemaciclib, which are established in HR+/HER2- breast cancer [5] [7] [8]. The selective CDK1
inhibition by Avetaciclib may offer a therapeutic strategy for tumors reliant on this mitotic kinase,

potentially including those resistant to CDK4/6 inhibition [4].

These application notes and protocols provide a foundation for the rigorous preclinical assessment of
Avotaciclib. As clinical development progresses, correlative studies linking CDK1 inhibition biomarkers to
therapeutic response will be crucial for validating its mechanism and identifying responsive patient

populations.

Need Custom Synthesis?
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To cite this document: Smolecule. [Application Notes and Protocols: Investigating Avotaciclib

(BEY1107) in Metastatic Cancer Models]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b3612582#avotaciclib-metastatic-cancer-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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